Cas no 2228654-53-1 (5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine)

5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine is a heterocyclic compound featuring fused imidazole and triazole rings, offering a versatile scaffold for pharmaceutical and agrochemical applications. Its structural complexity enables strong coordination and binding properties, making it valuable in medicinal chemistry for targeting enzymes or receptors. The presence of multiple nitrogen atoms enhances its potential as a ligand in metal-organic frameworks or catalytic systems. This compound’s stability and reactivity also make it suitable for synthesizing derivatives with tailored biological or chemical properties. Its dual-ring system provides a rigid framework, advantageous in drug design for improving selectivity and potency. Researchers may explore its utility in antimicrobial, antifungal, or anticancer agent development.
5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine structure
2228654-53-1 structure
Product Name:5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine
CAS No:2228654-53-1
MF:C5H6N6
MW:150.141338825226
CID:5778100
PubChem ID:165617601
Update Time:2025-08-05

5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1810656
    • 2228654-53-1
    • 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine
    • Inchi: 1S/C5H6N6/c6-5-7-1-3(10-5)4-8-2-9-11-4/h1-2H,(H3,6,7,10)(H,8,9,11)
    • InChI Key: AIZZHEWEGCKSCM-UHFFFAOYSA-N
    • SMILES: N1C(N)=NC=C1C1=NC=NN1

Computed Properties

  • Exact Mass: 150.06539422g/mol
  • Monoisotopic Mass: 150.06539422g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 96.3Ų

5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine Pricemore >>

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Additional information on 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine

Introduction to 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine (CAS No. 2228654-53-1)

5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine, with the CAS number 2228654-53-1, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic compounds and is characterized by the presence of both a triazole and an imidazole ring system. The combination of these rings imparts distinctive chemical and biological properties, making it a promising candidate for various pharmaceutical applications.

The chemical structure of 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine is particularly noteworthy. The triazole ring is known for its stability and ability to form hydrogen bonds, which can enhance the compound's binding affinity to biological targets. The imidazole ring, on the other hand, is a common functional group in many biologically active molecules and can participate in various interactions such as hydrogen bonding and π-stacking. Together, these features contribute to the compound's potential as a lead molecule in drug discovery.

Recent studies have explored the biological activities of 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine. One area of significant interest is its potential as an antifungal agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action appears to involve disruption of fungal cell membranes, leading to cell death. This makes it a valuable candidate for the development of new antifungal drugs, which are urgently needed due to the increasing prevalence of drug-resistant fungal infections.

In addition to its antifungal properties, 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine has also shown promise in other therapeutic areas. Studies have indicated that it possesses anti-inflammatory and analgesic effects. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine have also been investigated. Preliminary data indicate that it has good oral bioavailability and a favorable pharmacokinetic profile. This is an important consideration for drug development, as compounds with poor bioavailability often require high doses or frequent administration, which can lead to increased side effects and reduced patient compliance.

Safety and toxicity studies are crucial for any potential drug candidate. To date, no significant toxic effects have been reported for 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine. However, further preclinical studies are necessary to fully evaluate its safety profile before it can be advanced to clinical trials.

The synthesis of 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine has been optimized using modern synthetic methods. One common approach involves the reaction of 3-aminoimidazole with 3-chloroacetyl chloride followed by cyclization with hydrazine. This multi-step process yields high purity product with good yields. The ease of synthesis and scalability make it an attractive option for large-scale production if it progresses to commercialization.

In conclusion, 5-(1H-1,2,4-triazol-3-yl)-1H-imidazol-2-amine (CAS No. 2228654-53-1) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in antifungal therapy, anti-inflammatory treatment, and pain management make it a valuable lead molecule for further research and development. Ongoing studies will continue to explore its full therapeutic potential and pave the way for its potential use in clinical settings.

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